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Compound of Interest

Compound Name: 2-Isopropylbenzaldehyde

Cat. No.: B1297908 Get Quote

An In-Depth Technical Guide to 2-Isopropylbenzaldehyde

Introduction
2-Isopropylbenzaldehyde, a mono-substituted aromatic aldehyde, represents a significant

building block in modern organic synthesis. Characterized by an isopropyl group at the ortho

position relative to the formyl group, this compound's unique steric and electronic properties

make it a subject of interest for researchers in medicinal chemistry, materials science, and fine

chemical manufacturing. Unlike its more common para-isomer (cuminaldehyde), the steric

hindrance introduced by the adjacent isopropyl group profoundly influences the reactivity of the

carbonyl function, offering distinct synthetic opportunities and challenges. This guide provides a

comprehensive technical overview of 2-Isopropylbenzaldehyde, covering its chemical identity,

synthesis, spectroscopic signature, reactivity, and safe handling protocols, tailored for

professionals in drug development and chemical research.

PART 1: Chemical Identity and Physicochemical
Properties
2-Isopropylbenzaldehyde is an organic compound featuring a benzene ring substituted with a

formyl (-CHO) group and an isopropyl [-CH(CH₃)₂] group at the C2 position.

CAS Number: 6502-22-3[1][2]

Molecular Formula: C₁₀H₁₂O[3]
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Molecular Weight: 148.20 g/mol [3]

The structural arrangement of 2-Isopropylbenzaldehyde is depicted below.

Figure 1: Chemical Structure of 2-Isopropylbenzaldehyde.

Physicochemical Data Summary
Property Value Source(s)

CAS Number 6502-22-3 [1]

IUPAC Name 2-isopropylbenzaldehyde

Molecular Formula C₁₀H₁₂O [3]

Molecular Weight 148.20 g/mol [3]

Physical Form Liquid [1]

Purity ≥95-96% (typical) [1]

Storage Temperature 2-8°C, under inert atmosphere
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PART 2: Synthesis and Manufacturing
The synthesis of 2-Isopropylbenzaldehyde is primarily achieved through the formylation of

isopropylbenzene or the oxidation of 2-isopropylbenzyl alcohol. The choice of synthetic route is

often dictated by the desired purity, scale, and availability of starting materials. A common

laboratory-scale approach involves the ortho-specific formylation of cumene

(isopropylbenzene).

Experimental Protocol: Ortho-Formylation of Cumene
This protocol describes a directed ortho-metalation followed by formylation, a reliable method

for introducing a formyl group specifically at the ortho position to an existing alkyl group.

Step 1: Directed Lithiation
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To a solution of cumene (1.0 eq.) in dry tetrahydrofuran (THF) under an argon atmosphere at

-78°C, add sec-Butyllithium (1.1 eq.) dropwise.

The solution is stirred at -78°C for 2 hours, then allowed to warm to -20°C and stirred for an

additional 3 hours to ensure complete ortho-lithiation. The causality here is that the isopropyl

group directs the deprotonation to the sterically accessible ortho position.

Step 2: Formylation

The reaction mixture is cooled back down to -78°C.

Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq.) is added dropwise. The choice of DMF

as the formylating agent is due to its high reactivity with the lithiated intermediate to form a

stable tetrahedral intermediate.

The reaction is stirred at -78°C for 1 hour and then allowed to warm to room temperature

overnight.

Step 3: Work-up and Purification

The reaction is quenched by the slow addition of 1 M HCl.

The aqueous layer is extracted with diethyl ether (3x).

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered,

and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to yield pure 2-
Isopropylbenzaldehyde. This self-validating system is confirmed by spectroscopic analysis

of the final product.

Synthesis Workflow

Cumene in Dry THF
(-78°C, Argon)

Add sec-Butyllithium
(-78°C -> -20°C)

Step 1 Cool to -78°C
Add Anhydrous DMF

Step 2 Warm to Room Temp
(Overnight Stirring) Quench with 1M HClStep 3 Extract with Diethyl Ether Column Chromatography

(Silica Gel) Pure 2-Isopropylbenzaldehyde
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Click to download full resolution via product page

Figure 2: Synthetic workflow for 2-Isopropylbenzaldehyde.

PART 3: Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 2-
Isopropylbenzaldehyde. The following are the expected spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance)
The proton NMR spectrum provides a clear fingerprint of the molecule.

Aldehydic Proton (CHO): A singlet is expected around δ 9.8-10.2 ppm. This significant

downfield shift is characteristic of aldehyde protons.[4]

Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet

pattern in the region of δ 7.2-7.8 ppm due to ortho and meta coupling.

Isopropyl Methine Proton (CH): A septet (or multiplet) is anticipated around δ 3.0-3.5 ppm.

The coupling with the six methyl protons causes this splitting pattern.

Isopropyl Methyl Protons (CH₃): A doublet will be observed around δ 1.2-1.4 ppm, integrating

to six protons. This arises from coupling with the single methine proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Carbonyl Carbon (C=O): A signal in the δ 190-195 ppm region is indicative of the aldehyde

carbonyl carbon.[5]

Aromatic Carbons: Signals between δ 125-150 ppm will correspond to the six carbons of the

benzene ring. The carbon attached to the isopropyl group will be significantly shifted.

Isopropyl Carbons: The methine carbon (CH) will appear around δ 30-35 ppm, and the two

equivalent methyl carbons (CH₃) will show a signal around δ 23-25 ppm.[5]

IR (Infrared) Spectroscopy
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C=O Stretch: A strong, sharp absorption band between 1690-1715 cm⁻¹ is the most

prominent feature, confirming the presence of the conjugated aldehyde carbonyl group.[4]

C-H Stretch (Aldehyde): Two characteristic medium-intensity bands are expected around

2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.[4]

C-H Stretch (Aromatic/Aliphatic): Absorptions above 3000 cm⁻¹ correspond to the aromatic

C-H bonds, while those just below 3000 cm⁻¹ are for the aliphatic C-H bonds of the isopropyl

group.[4]

PART 4: Chemical Reactivity and Mechanistic
Considerations
The reactivity of 2-Isopropylbenzaldehyde is dominated by the aldehyde functional group, but

significantly modulated by the ortho-isopropyl substituent.

Electronic Effects: The isopropyl group is a weak electron-donating group (EDG) via

induction. This slightly increases the electron density on the aromatic ring and can marginally

decrease the electrophilicity of the carbonyl carbon compared to unsubstituted

benzaldehyde.

Steric Hindrance: This is the most critical factor governing the compound's reactivity. The

bulky isopropyl group physically obstructs the trajectory of incoming nucleophiles towards

the carbonyl carbon. This steric shield makes nucleophilic addition reactions slower and

more challenging compared to its para-isomer or benzaldehyde.[6] This effect is a key

experimental choice when designing syntheses that require modulated aldehyde reactivity.

Figure 3: Factors influencing the reactivity of 2-Isopropylbenzaldehyde.

Common reactions include:

Oxidation: Can be oxidized to 2-isopropylbenzoic acid using standard oxidizing agents like

potassium permanganate or Jones reagent.

Reduction: The aldehyde can be reduced to 2-isopropylbenzyl alcohol using reducing agents

such as sodium borohydride.
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Wittig Reaction: Will undergo olefination, though reaction rates may be slower due to steric

hindrance.

PART 5: Applications in Research and Development
The primary utility of 2-Isopropylbenzaldehyde is as a specialized intermediate in organic

synthesis.

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of complex molecules

where the ortho-isopropylbenzaldehyde moiety is a key structural feature. Its modulated

reactivity can be exploited for selective transformations in multi-step syntheses.

Agrochemicals: Used in the development of novel pesticides and herbicides.

Material Science: Employed in the synthesis of polymers and other materials where specific

aromatic substitution patterns are required to tune physical properties.

PART 6: Safety, Handling, and Storage
Proper handling of 2-Isopropylbenzaldehyde is essential to ensure laboratory safety.

Hazard Identification:

Causes skin irritation (H315).[3]

Causes serious eye irritation/damage (H319/H318).[3]

May cause respiratory irritation (H335).[3]

Precautionary Measures:

Handling: Wear protective gloves, clothing, eye, and face protection. Use only in a well-

ventilated area and avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-

term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is

recommended.[1][2]
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First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin

irritation occurs, wash with plenty of soap and water. If inhaled, move the person into fresh

air. Seek medical attention if symptoms persist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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